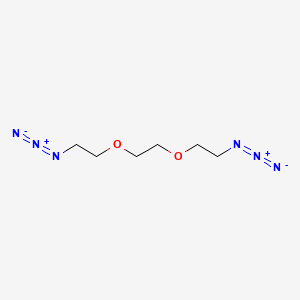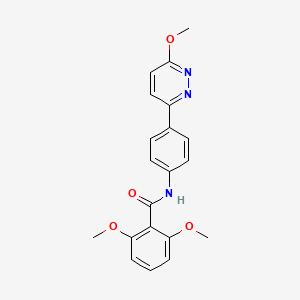
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone, also known as ML352, is a small molecule inhibitor that has been the subject of much scientific research in recent years. It was first synthesized in 2013 by a team of researchers at the University of Michigan, who were investigating potential treatments for prostate cancer. Since then, ML352 has been studied for its potential applications in a variety of different fields, including neuroscience and infectious diseases.
作用機序
The mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone is not yet fully understood, but it is believed to work by inhibiting the activity of a protein called Hsp90. Hsp90 is a chaperone protein that is involved in the folding and stabilization of other proteins, including those that are involved in cancer and neurodegenerative diseases. By inhibiting the activity of Hsp90, this compound may be able to prevent the formation of toxic protein aggregates that are associated with these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the ability to reduce the levels of beta-amyloid in the brain, as mentioned above. It has also been shown to have anti-inflammatory effects, and may be able to reduce the levels of pro-inflammatory cytokines in the body. Additionally, this compound has been shown to have activity against a number of different types of cancer cells, including prostate, breast, and lung cancer cells.
実験室実験の利点と制限
One of the main advantages of using (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone in lab experiments is that it is a small molecule inhibitor, which makes it relatively easy to work with compared to larger proteins or antibodies. Additionally, this compound has been shown to have activity against a number of different types of cancer cells, which makes it a promising candidate for further research in this area. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in different experimental contexts.
将来の方向性
There are a number of different directions that future research on (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone could take. One area of interest is in the development of this compound analogs that may have improved activity or selectivity compared to the original compound. Additionally, researchers could investigate the potential applications of this compound in other areas, such as infectious diseases or autoimmune disorders. Finally, further studies are needed to fully understand the mechanism of action of this compound, which could provide valuable insights into the underlying causes of diseases such as Alzheimer's and cancer.
合成法
The synthesis of (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone involves a multi-step process that begins with the reaction of 3-chloropyridine-4-carboxylic acid with 1,2-diaminopropane to form a piperidine intermediate. This intermediate is then reacted with isoquinoline-1-carboxylic acid to form the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail and a high level of expertise in organic chemistry.
科学的研究の応用
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone has been the subject of numerous scientific studies in recent years, with researchers investigating its potential applications in a variety of different fields. One of the most promising areas of research has been in the field of neuroscience, where this compound has shown potential as a treatment for Alzheimer's disease. In a recent study, researchers found that this compound was able to reduce the levels of beta-amyloid, a protein that is associated with Alzheimer's disease, in the brains of mice.
特性
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-isoquinolin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-17-12-22-9-8-18(17)26-15-5-3-11-24(13-15)20(25)19-16-6-2-1-4-14(16)7-10-23-19/h1-2,4,6-10,12,15H,3,5,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCVUWMPUQYHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CC3=CC=CC=C32)OC4=C(C=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

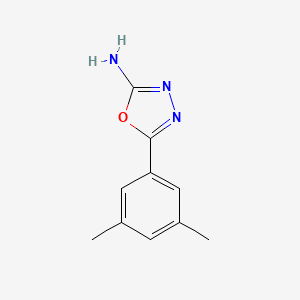

![1-Methyl-4-[4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B2901411.png)
![5-Yl)-[1,2,3]triazol-1-yl]-ethyl}-](/img/structure/B2901414.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2901416.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetamide](/img/structure/B2901418.png)
![(6-Cyclopropylpyrimidin-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2901420.png)
![5-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2901421.png)

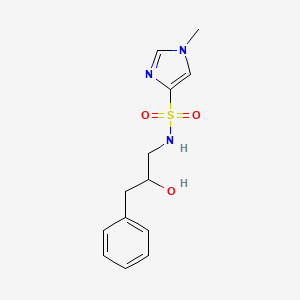
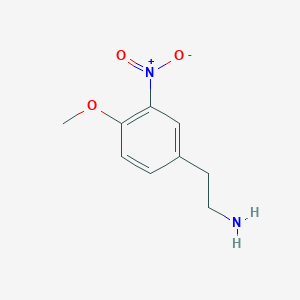
![5-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B2901426.png)
